molecular formula C21H26N2O3 B14740851 (-)-20S-Heyneanine CAS No. 4865-78-5

(-)-20S-Heyneanine

Katalognummer: B14740851
CAS-Nummer: 4865-78-5
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: VGDQBNXQAOYMPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-20S-Heyneanine is a naturally occurring alkaloid compound found in certain plant species It is known for its complex molecular structure and potential biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-20S-Heyneanine involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the extraction of precursor compounds from natural sources, followed by a series of chemical reactions to build the complex structure of this compound. Common reaction conditions include controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources or the use of biotechnological methods to produce the compound in significant quantities. The process often requires optimization of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(-)-20S-Heyneanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: Substitution reactions involve the replacement of certain atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound with modified functional groups.

Wissenschaftliche Forschungsanwendungen

(-)-20S-Heyneanine has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for the synthesis of other complex molecules.

    Biology: Researchers investigate the biological activities of this compound, including its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is explored for its potential therapeutic applications, such as its effects on specific diseases or conditions.

    Industry: this compound may have applications in various industrial processes, including the development of new materials or chemical products.

Wirkmechanismus

The mechanism of action of (-)-20S-Heyneanine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

(-)-20S-Heyneanine can be compared with other similar alkaloid compounds, such as:

    Ajmaline: Another alkaloid with similar structural features but different biological activities.

    Reserpine: Known for its use in medicine, reserpine shares some structural similarities with this compound.

    Yohimbine: An alkaloid with distinct pharmacological properties, often compared with this compound for its structural and functional similarities.

The uniqueness of this compound lies in its specific molecular structure and the particular biological activities it exhibits, distinguishing it from other related compounds.

Eigenschaften

CAS-Nummer

4865-78-5

Molekularformel

C21H26N2O3

Molekulargewicht

354.4 g/mol

IUPAC-Name

methyl 17-(1-hydroxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-12(24)16-9-13-10-21(20(25)26-2)18-15(7-8-23(11-13)19(16)21)14-5-3-4-6-17(14)22-18/h3-6,12-13,16,19,22,24H,7-11H2,1-2H3

InChI-Schlüssel

VGDQBNXQAOYMPS-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.